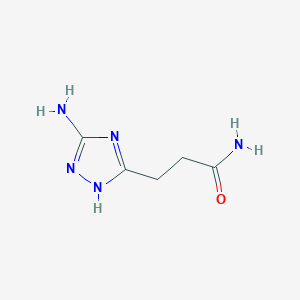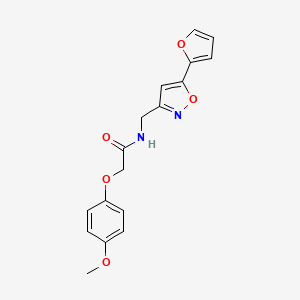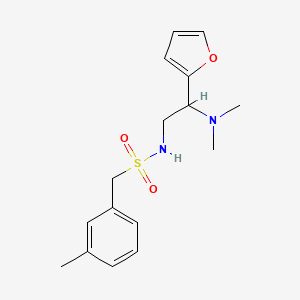
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide” is a compound that consists of a 1,2,4-triazole substituted with an amino group . It is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products . The second pathway involved the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation .Molecular Structure Analysis
The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
The product is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .科学的研究の応用
Inhibitor of Mitochondrial and Chloroplast Function
3-amino-1,2,4-triazole acts as an inhibitor of mitochondrial and chloroplast function. Its interference with these cellular organelles makes it valuable for studying energy metabolism, cellular respiration, and photosynthesis. Researchers often use it to explore the effects of disrupting these vital processes .
Herbicide and Cotton Defoliant
Commercial-grade 3-amino-1,2,4-triazole, which may contain catalase anti-inhibitory impurities, serves as a herbicide and cotton defoliant. As a herbicide, it helps control unwanted plant growth, making it relevant in agriculture. Additionally, its defoliant properties aid in the timely removal of cotton leaves before harvesting .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
Researchers have employed 3-amino-1,2,4-triazole as a versatile building block for synthesizing various heterocycles. It acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions. These synthetic approaches lead to the creation of diverse 1,2,4-triazole-containing scaffolds, which find applications in medicinal chemistry, materials science, and drug discovery .
Tautomerism Studies
The annular prototropic tautomerism in the prepared 1,2,4-triazoles (including 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide) has been investigated using NMR spectroscopy and X-ray crystallography. Understanding tautomerism is crucial for predicting molecular behavior and designing functional materials .
Potential Anticancer Agents
While not directly proven, 1,2,4-triazole derivatives, including 3-amino-1,2,4-triazole, have attracted interest as potential anticancer agents. Researchers explore their cytotoxicity, apoptosis-inducing properties, and interactions with cellular targets. Further studies are needed to validate their efficacy .
Metal Complexes and Coordination Chemistry
3-amino-1,2,4-triazole can form coordination complexes with transition metals. These complexes exhibit diverse properties, such as catalytic activity, luminescence, and magnetic behavior. Researchers investigate their applications in catalysis, sensors, and materials science .
作用機序
Target of Action
It’s known that 1,2,4-triazoles, a class of compounds to which 3-(3-amino-1h-1,2,4-triazol-5-yl)propanamide belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
The inhibition of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase suggests that it may affect pathways related to these enzymes .
Result of Action
The inhibition of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase suggests that it may have antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Action Environment
The synthesis of similar compounds has been reported to depend on the amine nucleophilicity .
特性
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-3(11)1-2-4-8-5(7)10-9-4/h1-2H2,(H2,6,11)(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSRUUGFCBKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}azepane](/img/structure/B2561189.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)
![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)

![2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)
![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)

![1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2561209.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2561210.png)